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Compound of Interest

Compound Name: 2-Amino-4,6-dimethoxybenzamide

Cat. No.: B1287547 Get Quote

Disclaimer: Despite a comprehensive search of publicly available scientific databases and

literature, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 2-
Amino-4,6-dimethoxybenzamide could not be located. This guide, therefore, provides a

framework for the spectroscopic analysis of this compound, including established experimental

protocols for similar molecules and data presentation templates. The data tables herein are

presented as a template for researchers to populate upon experimental data acquisition.

Introduction
2-Amino-4,6-dimethoxybenzamide is a benzamide derivative with potential applications in

medicinal chemistry and materials science. Its chemical structure, featuring an aromatic ring

with amino, methoxy, and amide functional groups, suggests a rich spectroscopic profile. This

document serves as a technical resource for researchers and professionals in drug

development, outlining the methodologies for acquiring and interpreting nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Molecular Structure:

IUPAC Name: 2-amino-4,6-dimethoxybenzamide

CAS Number: 63920-73-0

Molecular Formula: C₉H₁₂N₂O₃
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Molecular Weight: 196.21 g/mol

Synthesis Pathway
A patented method for the synthesis of 2-amino-4,6-dimethoxybenzamide has been

described, starting from 3,5-dimethoxyaniline. The process involves a multi-step sequence

designed to introduce the amino and amide functionalities at the desired positions on the

aromatic ring. While the patent provides a general outline, specific reaction conditions and

purification methods would need to be optimized for laboratory-scale synthesis.
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Spectroscopic Data (Templates)
The following tables are provided as a structured format for recording the experimental

spectroscopic data for 2-Amino-4,6-dimethoxybenzamide.

¹H NMR (Proton Nuclear Magnetic Resonance)
Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Proposed
Assignment

Aromatic H-3/H-5

-OCH₃

-OCH₃

-NH₂

-CONH₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Chemical Shift (δ) ppm Proposed Assignment

C=O (Amide)

C-4/C-6 (C-OCH₃)

C-2 (C-NH₂)

C-1

C-3/C-5

-OCH₃

-OCH₃

IR (Infrared) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1287547?utm_src=pdf-body-img
https://www.benchchem.com/product/b1287547?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287547?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity (s, m, w, br)
Proposed Assignment
(Vibrational Mode)

N-H stretch (Amine)

N-H stretch (Amide)

C-H stretch (Aromatic)

C-H stretch (Aliphatic, -OCH₃)

C=O stretch (Amide)

N-H bend (Amine/Amide)

C=C stretch (Aromatic)

C-O stretch (Methoxy)

MS (Mass Spectrometry)
m/z Relative Intensity (%) Proposed Fragment

[M+H]⁺

[M]⁺•

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for 2-
Amino-4,6-dimethoxybenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband

probe.

Sample Preparation:

Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial.

Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube to

remove any particulate matter.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if desired for

chemical shift referencing.

Cap the NMR tube and label it appropriately.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, or as needed to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Pulse Program: Standard single-pulse with proton decoupling.

Spectral Width: 0 to 200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds (longer delays may be necessary for quaternary carbons).

Number of Scans: 1024-4096, or as needed for a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, typically with an attenuated

total reflectance (ATR) accessory.
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Sample Preparation (ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid sample directly onto the ATR crystal, ensuring good

contact.

Apply pressure using the ATR's pressure arm to ensure a good interface between the

sample and the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an appropriate ionization source, such as

electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), coupled to a

suitable mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent, such

as methanol or acetonitrile.

The solvent should be compatible with the chosen ionization technique.

Data Acquisition (ESI):

Ionization Mode: Positive and/or negative ion mode.
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Mass Range: m/z 50-500.

Capillary Voltage: Typically 3-5 kV.

Nebulizing Gas Flow: Optimize for stable spray.

Drying Gas Temperature and Flow: Optimize to desolvate the ions effectively.

Logical Workflow for Spectroscopic Analysis
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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